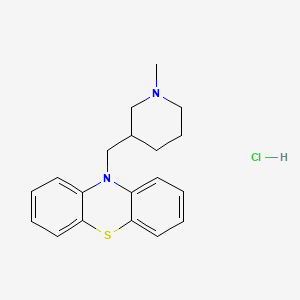
SB-277011
Vue d'ensemble
Description
SB-277011, également connu sous le nom de SB-277011A, est un antagoniste puissant et sélectif des récepteurs de la dopamine D3. Il est hautement sélectif pour les récepteurs de la dopamine D3 par rapport aux récepteurs de la dopamine D2 et ne présente aucune activité agoniste partielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SB-277011 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le trans-N-[4-[2-(6-cyano-3,4-dihydroisoquinolin-2-yl)éthyl]cyclohexyl]-4-quinoléinecarboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit désiré .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes impliquent souvent une synthèse à grande échelle utilisant des réacteurs discontinus ou à flux continu, suivie d'étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
SB-277011 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier les relations structure-activité des antagonistes des récepteurs de la dopamine.
Biologie : Employé dans la recherche pour comprendre le rôle des récepteurs de la dopamine D3 dans divers processus biologiques.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de la dépendance à la nicotine, la cocaïne, l'héroïne et l'alcool, ainsi que la schizophrénie
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la dopamine.
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement les récepteurs de la dopamine D3. Cette action bloque la liaison de la dopamine à ces récepteurs, modulant ainsi les voies de signalisation dopaminergique impliquées dans la récompense et la dépendance. La forte sélectivité du composé pour les récepteurs de la dopamine D3 par rapport aux récepteurs de la dopamine D2 le rend particulièrement utile pour étudier les rôles spécifiques de ces récepteurs dans divers processus physiologiques et pathologiques .
Applications De Recherche Scientifique
SB-277011 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of dopamine receptor antagonists.
Biology: Employed in research to understand the role of dopamine D3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating addiction to nicotine, cocaine, heroin, and alcohol, as well as schizophrenia
Industry: Utilized in the development of new drugs targeting dopamine receptors.
Mécanisme D'action
SB-277011 exerts its effects by selectively antagonizing dopamine D3 receptors. This action blocks the binding of dopamine to these receptors, thereby modulating the dopaminergic signaling pathways involved in reward and addiction. The compound’s high selectivity for dopamine D3 receptors over dopamine D2 receptors makes it particularly useful in studying the specific roles of these receptors in various physiological and pathological processes .
Comparaison Avec Des Composés Similaires
Composés similaires
BP 897 : Un agoniste partiel des récepteurs de la dopamine D3.
S 33084 : Un autre antagoniste sélectif des récepteurs de la dopamine D3.
Quinpirole : Un agoniste non sélectif des récepteurs de la dopamine.
Unicité
SB-277011 est unique en raison de sa forte sélectivité pour les récepteurs de la dopamine D3 et de l'absence d'activité agoniste partielle. Cela en fait un outil précieux pour étudier les rôles spécifiques des récepteurs de la dopamine D3 sans les effets confondants de l'agonisme partiel. De plus, sa capacité à pénétrer la barrière hémato-encéphalique et sa forte biodisponibilité orale améliorent encore son utilité à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWRVVHPJFLNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944188 | |
| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215803-78-4 | |
| Record name | SB 277011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SB-277011-A?
A1: this compound-A acts as a selective antagonist at dopamine D3 receptors []. This means it binds to these receptors and blocks the actions of dopamine, preventing downstream signaling.
Q2: Which dopamine receptor subtypes does this compound-A preferentially target?
A2: this compound-A exhibits high selectivity for dopamine D3 receptors over D2 receptors, with at least 100-fold selectivity in binding assays [].
Q3: How does this compound-A impact the activity of midbrain dopamine neurons?
A4: Studies show that this compound-A can alter the activity of both A9 and A10 dopamine neurons in a dose-dependent manner. Acute administration appears to increase the number of spontaneously active neurons, while chronic administration can lead to a decrease in their activity [].
Q4: What are the implications of this compound-A's effects on the Akt/mTOR and MEK/ERK1/2 pathways?
A5: this compound-A has been shown to modulate both the Akt/mTOR and MEK/ERK1/2 pathways in brain regions like the basolateral amygdala and dentate gyrus. These pathways are involved in various cellular processes, including cell growth, survival, and plasticity. Their modulation by this compound-A is thought to contribute to its effects on cocaine-seeking behavior and stress responses [, , ].
Q5: How is this compound-A metabolized in the liver?
A7: this compound-A is primarily metabolized through an NADPH-independent oxidative pathway in the liver, with aldehyde oxidase identified as the major enzyme responsible for its clearance, particularly in primates [].
Q6: Does this compound-A readily cross the blood-brain barrier?
A8: Yes, this compound-A demonstrates good brain penetration, readily crossing the blood-brain barrier to exert its effects within the central nervous system [, ].
Q7: What in vitro models have been used to study this compound-A's activity?
A9: Chinese hamster ovary (CHO) cells transfected with human or rat dopamine D3 and D2 receptors have been widely employed for radioligand binding and functional assays []. Additionally, primary cultures of mouse mesencephalic dopaminergic neurons have been used to investigate this compound-A's neurotrophic effects [].
Q8: What animal models have proven useful in investigating the effects of this compound-A?
A8: Rodent models, particularly rats and mice, have been extensively used. These models include:
- Drug-seeking behavior: Assessing the effects of this compound-A on reinstatement of cocaine- and nicotine-seeking behavior induced by drug-associated cues or stress [, , , , , ].
- Motor activity: Examining the impact of this compound-A on spontaneous and agonist-induced changes in locomotor activity [].
- Seizure models: Evaluating the potential anticonvulsant effects of this compound-A in models of cocaine-induced and kindled seizures [, ].
- Alcohol consumption: Investigating the effects of this compound-A on voluntary alcohol intake and preference in various rodent models [, , ].
Q9: What behavioral effects of this compound-A have been observed in animal models?
A9: this compound-A has demonstrated several notable effects in preclinical studies:
- Attenuation of drug seeking: Reduces cue-induced reinstatement of cocaine- and nicotine-seeking behavior, suggesting potential for relapse prevention [, , ].
- Modulation of motor activity: Shows mixed effects on motor activity, with some studies reporting increases and others decreases or no effect, depending on the species, dose, and experimental conditions [].
- Anticonvulsant activity: Protects against cocaine-induced seizures and kindling, highlighting a potential role in managing drug-induced seizures [].
- Reduction of alcohol intake: Decreases voluntary alcohol consumption in some rodent models, suggesting possible benefits for alcohol use disorder [, , ].
Q10: What is the molecular formula and weight of this compound-A?
A12: The molecular formula of this compound-A is C26H26N4O, and its molecular weight is 410.5 g/mol [].
Q11: How does the structure of this compound-A contribute to its selectivity for the dopamine D3 receptor?
A13: The structure-activity relationship (SAR) studies leading to the discovery of this compound-A emphasized the importance of a rigid cyclohexylethyl linker for enhanced D3 selectivity and oral bioavailability []. This linker, along with other structural features, likely contributes to its preferred binding to the D3 receptor subtype.
Q12: What are potential therapeutic applications for this compound-A?
A12: Based on preclinical findings, this compound-A holds promise for various conditions, including:
- Substance use disorders: Its ability to attenuate drug-seeking behavior suggests potential as a pharmacotherapy for cocaine, nicotine, and alcohol addiction [, , , , ].
- Schizophrenia: Early research suggested a potential role for D3 antagonists in treating schizophrenia, though further investigation is needed [].
- Essential tremor: Some evidence points towards a possible therapeutic benefit of D3 receptor modulation in managing essential tremor [].
Q13: What are the limitations of current research on this compound-A?
A13: Despite promising preclinical data, it is crucial to acknowledge the limitations of existing research:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


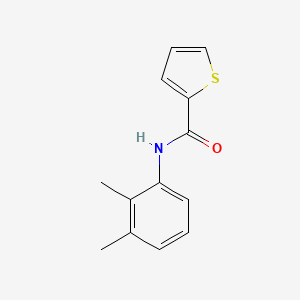
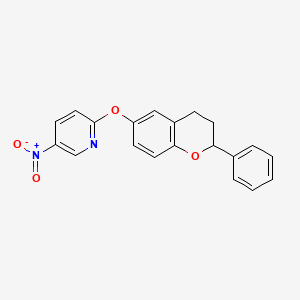



![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)
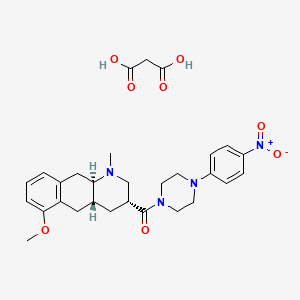

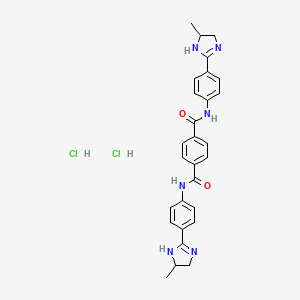
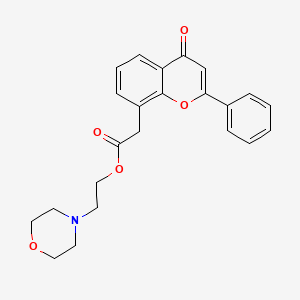
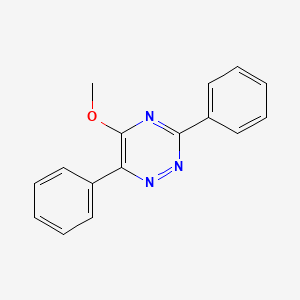
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
